molecular formula C24H22N2O4 B11139335 5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol

5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B11139335
M. Wt: 402.4 g/mol
InChI Key: GUZWLXIIMWMCHE-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound that features a phenol group substituted with benzyloxy and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Substitution Reactions: The phenol group can be introduced via electrophilic aromatic substitution, where the benzene ring is activated by the presence of electron-donating groups.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis, where the phenol reacts with benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas over palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers with unique properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzyloxy)-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is unique due to the presence of both benzyloxy and pyrazolyl groups on the phenol ring, which can confer distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C24H22N2O4/c1-16-24(30-20-10-6-9-18(13-20)28-2)23(26-25-16)21-12-11-19(14-22(21)27)29-15-17-7-4-3-5-8-17/h3-14,27H,15H2,1-2H3,(H,25,26)

InChI Key

GUZWLXIIMWMCHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=CC(=C4)OC

Origin of Product

United States

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